4-Desmethyl-2-methyl Celecoxib

Description

The exact mass of the compound 4-Desmethyl-2-methyl Celecoxib is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Desmethyl-2-methyl Celecoxib suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Desmethyl-2-methyl Celecoxib including the price, delivery time, and more detailed information at info@benchchem.com.

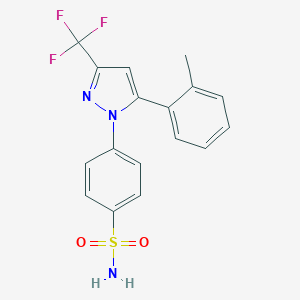

Structure

3D Structure

Properties

IUPAC Name |

4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNNQDAQBISHQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170569-99-0 | |

| Record name | 4-Desmethyl-2-methyl celecoxib | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 170569-99-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-DESMETHYL-2-METHYL CELECOXIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Mechanism of Action of 4-Desmethyl-2-methyl Celecoxib

Introduction

4-Desmethyl-2-methyl celecoxib is a chemical analog and derivative of celecoxib, a well-established nonsteroidal anti-inflammatory drug (NSAID). Structurally similar to its parent compound, it is recognized primarily for its activity as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2][3] This selective inhibition is the cornerstone of its mechanism of action, conferring upon it anti-inflammatory, analgesic, and antipyretic properties.[2] By targeting COX-2, 4-Desmethyl-2-methyl celecoxib effectively reduces the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3] This makes it a compound of significant interest for research into inflammatory conditions such as rheumatoid arthritis and osteoarthritis.[1][2] While its primary mechanism is well-defined, the broader pharmacological profile, including potential COX-independent effects observed with its parent compound, warrants a thorough investigation.

Primary Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action for 4-Desmethyl-2-methyl celecoxib is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[4] The COX enzymes, COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin H2, the precursor for various prostaglandins and thromboxanes.[5]

-

COX-1 is constitutively expressed in most tissues and plays a crucial role in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.[6]

-

COX-2 , in contrast, is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli, growth factors, and cytokines.[6] Its activation leads to the production of prostaglandins that mediate inflammation, pain, and fever.[7]

By selectively inhibiting COX-2, 4-Desmethyl-2-methyl celecoxib decreases the production of these inflammatory prostaglandins without significantly affecting the protective functions of COX-1.[6] This selectivity is believed to reduce the risk of gastrointestinal side effects, such as ulcers and bleeding, which are commonly associated with non-selective NSAIDs that inhibit both COX-1 and COX-2.[6][7] The inhibitory potency of 4-Desmethyl-2-methyl celecoxib against COX-2 has been quantified in preclinical studies.[1][2][3]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the reported quantitative data for the inhibitory action of 4-Desmethyl-2-methyl celecoxib on its primary target.

| Compound | Target | IC50 Value | Reported Activity |

| 4-Desmethyl-2-methyl celecoxib | COX-2 | 0.069 µM | Anti-inflammatory, Analgesic, Antipyretic |

Data sourced from multiple consistent reports.[1][2][3]

Another analog, Desmethyl Celecoxib, has also been studied and shows potent COX-2 inhibition.

| Compound | Target | IC50 Value | Reported Activity |

| Desmethyl Celecoxib | COX-2 | 32 nM | Anti-inflammatory |

Data sourced from multiple consistent reports.[8][9]

Signaling Pathway: Prostaglandin Synthesis Inhibition

The diagram below illustrates the arachidonic acid cascade and the specific point of inhibition by 4-Desmethyl-2-methyl Celecoxib.

Caption: Inhibition of the COX-2 pathway by 4-Desmethyl-2-methyl Celecoxib.

Potential COX-Independent Mechanisms of Action

While direct evidence for 4-Desmethyl-2-methyl celecoxib is emerging, extensive research on its parent compound, celecoxib, has revealed several mechanisms of anticancer activity that are independent of COX-2 inhibition.[10][11][12] These pathways represent important areas of investigation for its derivatives.

Induction of Apoptosis

Celecoxib and its derivatives have been shown to induce apoptosis (programmed cell death) in various cancer cell lines through COX-independent pathways.[10][13]

-

Mitochondrial (Intrinsic) Pathway: Studies on celecoxib derivatives indicate they can trigger apoptosis by disrupting the mitochondrial membrane potential.[10] This leads to the activation of initiator caspase-9, which in turn activates executioner caspase-3, culminating in cell death.[10]

-

Endoplasmic Reticulum (ER) Stress: Celecoxib can promote apoptosis by inducing ER stress.[11] The accumulation of unfolded proteins in the ER triggers a signaling cascade that can lead to cell death if homeostasis is not restored.[11]

Caption: Mitochondrial pathway of apoptosis induced by celecoxib analogues.

Cell Cycle Arrest

Celecoxib has been demonstrated to halt the proliferation of cancer cells by inducing cell cycle arrest, an effect that is often independent of COX-2 expression levels.[12][14]

-

G0/G1 Phase Arrest: In several cancer cell lines, including colon and prostate cancer, celecoxib induces arrest in the G0/G1 phase of the cell cycle.[12][15][16] This is often associated with the up-regulation of cell cycle inhibitory proteins like p21 and p27 and the down-regulation of cyclins A and B1.[12]

-

G2/M Phase Arrest: In other cell types, such as oral cancer and HeLa cells, celecoxib and its derivatives cause cell cycle arrest at the G2/M checkpoint.[10][17][18] This effect has been linked to the down-regulation of cyclin B1.[18]

Caption: Cell cycle arrest points induced by celecoxib and its analogues.

Modulation of Other Signaling Pathways

Research into celecoxib has identified its ability to modulate key signaling pathways involved in cancer progression, independent of its effects on COX-2.

-

Inhibition of NF-κB Signaling: Celecoxib can suppress the activation of the NF-κB signaling pathway, which is crucial for inflammatory responses and tumor progression.[19]

-

Inhibition of Akt Signaling: The pro-survival PI3K/Akt pathway is another target. Celecoxib has been shown to promote apoptosis by inhibiting this pathway.[11]

Experimental Protocols: Key Methodologies

The following section details generalized protocols for key experiments used to elucidate the mechanism of action of compounds like 4-Desmethyl-2-methyl celecoxib.

In Vitro COX-1/COX-2 Inhibition Assay

-

Objective: To determine the concentration of the compound required to inhibit 50% of the COX-1 and COX-2 enzyme activity (IC50) and thereby establish its potency and selectivity.

-

Methodology:

-

Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.

-

Reaction Mixture: The enzyme is pre-incubated with various concentrations of 4-Desmethyl-2-methyl celecoxib or a vehicle control in a reaction buffer (e.g., Tris-HCl) containing a heme cofactor.

-

Initiation: The reaction is initiated by adding arachidonic acid as the substrate.

-

Quantification: The reaction is allowed to proceed for a defined time at 37°C and is then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is determined by plotting the percent inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

-

Cell Viability (MTT) Assay

-

Objective: To assess the cytotoxic effect of the compound on cancer cell lines.

-

Methodology:

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of 4-Desmethyl-2-methyl celecoxib for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).

-

Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of the compound on cell cycle distribution.

-

Methodology:

-

Cell Treatment: Cells are treated with the compound or vehicle for a set time period.

-

Harvesting: Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membranes.

-

Staining: The fixed cells are washed and then stained with a DNA-binding fluorescent dye, such as propidium iodide (PI), in a solution containing RNase A to prevent staining of RNA.

-

Flow Cytometry: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI is proportional to the amount of DNA in each cell.

-

Analysis: The data is used to generate a histogram that displays the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

-

Experimental Workflow

The diagram below outlines a logical workflow for investigating the mechanism of action of a novel compound.

Caption: A tiered experimental workflow for mechanism of action studies.

Conclusion

4-Desmethyl-2-methyl celecoxib is a potent and selective COX-2 inhibitor, which constitutes its primary mechanism of action for exerting anti-inflammatory and analgesic effects. Its ability to reduce prostaglandin synthesis underpins its therapeutic potential in inflammatory diseases. Based on extensive research on its parent compound, celecoxib, there is a strong rationale for investigating potential COX-independent activities, including the induction of apoptosis and cell cycle arrest in neoplastic cells. These secondary mechanisms could broaden its therapeutic applicability, particularly in the context of cancer research. Future studies should focus on delineating these potential COX-independent pathways and validating its efficacy and safety profile in relevant preclinical models.

References

- 1. 4-Desmethyl-2-methyl celecoxib|CAS 170569-99-0|DC Chemicals [dcchemicals.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 4-Desmethyl-2-methyl celecoxib_TargetMol [targetmol.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Celecoxib - Wikipedia [en.wikipedia.org]

- 7. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Desmethyl Celecoxib | 170569-87-6 | Benchchem [benchchem.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Celecoxib derivatives induce apoptosis via the disruption of mitochondrial membrane potential and activation of caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The molecular mechanisms of celecoxib in tumor development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. COX-2 independent induction of cell cycle arrest and apoptosis in colon cancer cells by the selective COX-2 inhibitor celecoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cyclin-mediated G1 Arrest by Celecoxib Differs in Low-versus High-grade Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Antitumor activity of celecoxib, a selective cyclooxygenase-2 inhibitor, in medullary thyroid carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. journal.waocp.org [journal.waocp.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

The Biological Activity of 4-Desmethyl-2-methyl Celecoxib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Desmethyl-2-methyl celecoxib, a structural analog of the well-known anti-inflammatory drug celecoxib, is a compound of interest in the field of medicinal chemistry and pharmacology. Like its parent compound, it is recognized as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, a key player in the inflammatory cascade. This technical guide provides a comprehensive overview of the currently available data on the biological activity of 4-Desmethyl-2-methyl celecoxib, with a focus on its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Core Mechanism of Action: Selective COX-2 Inhibition

4-Desmethyl-2-methyl celecoxib exerts its primary biological effect through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] This selectivity is a key characteristic of the "coxib" class of drugs, distinguishing them from traditional non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2 isoforms. The COX-1 isoform is constitutively expressed in many tissues and plays a role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[2] In contrast, the COX-2 isoform is inducible and its expression is upregulated at sites of inflammation, where it catalyzes the production of prostaglandins that mediate pain and inflammation.[2] By selectively targeting COX-2, 4-Desmethyl-2-methyl celecoxib is presumed to reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[2] The inhibition of COX-2 leads to a reduction in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

Quantitative Biological Data

The available quantitative data for the in vitro inhibitory activity of 4-Desmethyl-2-methyl celecoxib is summarized in the table below. This data is essential for understanding the potency and selectivity of the compound.

| Target | Assay Type | Reported Value | Reference |

| Cyclooxygenase-2 (COX-2) | In vitro inhibition | IC50: 0.069 μM | [1] |

| Cyclooxygenase-1 (COX-1) | In vitro inhibition | Data not available | |

| Selectivity Index (COX-1 IC50 / COX-2 IC50) | Data not available |

Note: The IC50 value represents the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index is a critical parameter for assessing the COX-2 selectivity of a compound. The absence of a COX-1 IC50 value in the reviewed literature prevents the calculation of this index.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are methodologies for key experiments relevant to the biological evaluation of 4-Desmethyl-2-methyl celecoxib, based on standard practices for this class of compounds.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is fundamental for determining the potency and selectivity of COX inhibitors.

Objective: To measure the half-maximal inhibitory concentration (IC50) of 4-Desmethyl-2-methyl celecoxib against COX-1 and COX-2 enzymes.

General Procedure:

-

Enzyme Preparation: Recombinant human or ovine COX-1 and COX-2 enzymes are used.

-

Incubation: The test compound (4-Desmethyl-2-methyl celecoxib) at various concentrations is pre-incubated with the COX enzyme in a suitable buffer (e.g., Tris-HCl) at a controlled temperature (typically 37°C) for a defined period.

-

Substrate Addition: The reaction is initiated by adding arachidonic acid, the natural substrate for COX enzymes.

-

Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified. This is often done using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Workflow for In Vitro COX Inhibition Assay

Workflow of an in vitro COX inhibition assay.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

This is a widely used and standard model for evaluating the in vivo anti-inflammatory activity of novel compounds.

Objective: To assess the ability of 4-Desmethyl-2-methyl celecoxib to reduce acute inflammation in an animal model.

General Procedure:

-

Animal Model: Typically, male Wistar or Sprague-Dawley rats are used.

-

Compound Administration: The test compound (4-Desmethyl-2-methyl celecoxib) is administered orally (p.o.) or intraperitoneally (i.p.) at various doses. A control group receives the vehicle, and a positive control group receives a known anti-inflammatory drug (e.g., indomethacin or celecoxib).

-

Induction of Inflammation: After a set period (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of a phlogistic agent, typically 1% carrageenan solution, is made into the right hind paw of the animal.

-

Measurement of Edema: The volume of the paw is measured at regular intervals (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema for each treated group is calculated relative to the control group. Dose-response curves can be generated to determine the ED50 (the dose that produces 50% of the maximum effect).

Workflow for Carrageenan-Induced Paw Edema Assay

Workflow of the carrageenan-induced paw edema assay.

Potential Signaling Pathway Involvement

While direct studies on the signaling pathways affected by 4-Desmethyl-2-methyl celecoxib are limited, the known activities of its parent compound, celecoxib, suggest potential involvement in key cellular signaling cascades beyond direct COX-2 inhibition. It is important to note that the following descriptions are based on the established pharmacology of celecoxib and related analogs and represent putative mechanisms for 4-Desmethyl-2-methyl celecoxib that require experimental validation.

The Canonical COX-2 Pathway

The primary and most well-established pathway for 4-Desmethyl-2-methyl celecoxib is the inhibition of the COX-2 enzyme, which blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2). PGH2 is a precursor to various pro-inflammatory prostaglandins.

Inhibition of the COX-2 pathway by 4-Desmethyl-2-methyl Celecoxib.

Putative Modulation of the NF-κB Signaling Pathway

Celecoxib has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor involved in the inflammatory response and cell survival. This inhibition can occur through various mechanisms, including the suppression of IκBα kinase (IKK) activation, which prevents the degradation of the inhibitory protein IκBα and the subsequent translocation of NF-κB to the nucleus.

Putative inhibition of the NF-κB pathway.

Potential Interaction with the Akt Signaling Pathway

Studies on celecoxib and its analogs have indicated an inhibitory effect on the Akt (Protein Kinase B) signaling pathway. Akt is a crucial kinase that regulates cell survival, proliferation, and metabolism. Inhibition of Akt phosphorylation can lead to decreased cell viability and may contribute to the anti-proliferative effects observed with some coxibs.

Potential inhibition of the Akt signaling pathway.

Conclusion and Future Directions

4-Desmethyl-2-methyl celecoxib is a potent and selective inhibitor of COX-2 in vitro. Its biological profile suggests potential as an anti-inflammatory, analgesic, and antipyretic agent. However, a comprehensive understanding of its therapeutic potential is currently limited by the lack of publicly available data on its COX-1 inhibitory activity and in vivo efficacy.

For drug development professionals and researchers, future investigations should prioritize:

-

Determination of the COX-1 IC50 value to accurately quantify the COX-2 selectivity index.

-

In vivo studies to establish the efficacy and pharmacokinetic profile of 4-Desmethyl-2-methyl celecoxib in relevant animal models of inflammation and pain.

-

Investigation into its effects on cellular signaling pathways , such as NF-κB and Akt, to elucidate potential COX-2-independent mechanisms of action.

Such studies will be instrumental in fully characterizing the biological activity of 4-Desmethyl-2-methyl celecoxib and determining its potential as a therapeutic agent.

References

A Technical Guide to the Synthesis and Characterization of Celecoxib Derivatives

Abstract: This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the synthesis and characterization of Celecoxib derivatives. Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, serves as a foundational scaffold for the development of novel therapeutic agents with applications extending beyond anti-inflammatory effects to oncology and virology. This document details common synthetic strategies, provides explicit experimental protocols for key reactions, and outlines the analytical techniques required for structural elucidation and purity assessment. Quantitative data, including reaction yields, spectroscopic characteristics, and biological activity metrics, are systematically presented in tabular format. Furthermore, key synthetic and biological pathways are visualized using Graphviz diagrams to facilitate a clear understanding of the underlying processes.

Introduction

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] The COX-2 enzyme is a key mediator in the inflammatory cascade, responsible for the synthesis of prostaglandins.[3] Unlike traditional NSAIDs that inhibit both COX-1 and COX-2, Celecoxib's selectivity for COX-2 reduces the incidence of gastrointestinal side effects.[3][4]

The chemical structure of Celecoxib, featuring a central pyrazole ring, a trifluoromethyl group, a p-tolyl moiety, and a benzenesulfonamide group, offers multiple sites for chemical modification. The synthesis of Celecoxib derivatives is a prominent strategy aimed at:

-

Enhancing anti-inflammatory potency and selectivity.

-

Developing compounds with novel therapeutic applications, such as anticancer and antiviral agents.[5][6][7]

-

Improving pharmacokinetic and pharmacodynamic profiles.

-

Creating dual-target inhibitors, for example, by incorporating a 5-lipoxygenase (5-LOX) pharmacophore.[8]

This guide explores the core methodologies employed in the creation and evaluation of these promising compounds.

Figure 1: Simplified diagram of the Arachidonic Acid signaling cascade.

General Synthesis Strategies

The synthesis of Celecoxib and its derivatives primarily revolves around the construction of the 1,5-diarylpyrazole core. This is typically achieved through a Claisen condensation followed by a cyclization reaction.[9] Modifications can be introduced either by altering the initial starting materials or by chemically modifying the Celecoxib molecule itself.

Strategy A: Pre-Pyrazole Formation Modification

This foundational approach involves the synthesis of the key diketone intermediate, which is then reacted with a substituted phenylhydrazine to form the pyrazole ring.

-

Claisen Condensation: The synthesis begins with a Claisen condensation between a substituted acetophenone (e.g., 4-methylacetophenone) and an ester containing a trifluoromethyl group (e.g., ethyl trifluoroacetate).[9][10] This reaction is catalyzed by a strong base such as sodium methoxide or sodium hydride to yield a 1,3-diketone intermediate.[9][11]

-

Cyclization: The resulting diketone, 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione, is then reacted with a substituted p-hydrazinobenzenesulfonamide hydrochloride in a solvent like ethanol.[1][9] This condensation and subsequent cyclization regioselectively forms the desired 1,5-diarylpyrazole structure.[12] Derivatives are created by using different substituted acetophenones or phenylhydrazines.

Figure 2: Pre-formation modification strategy for the Celecoxib core.

Strategy B: Post-Pyrazole Formation Modification

This strategy uses Celecoxib as the starting material, focusing on modifying its sulfonamide moiety. This is a versatile method for creating a wide range of derivatives with potentially new biological activities.[5]

-

Formation of Sulfonylthioureas: Celecoxib is reacted with various alkyl or aryl isothiocyanates in the presence of a base like anhydrous potassium carbonate in a dry solvent such as acetone. This reaction yields N-(substituted carbamothioyl)benzenesulfonamide derivatives.[5][13]

-

Formation of Thiazolidinones: The sulfonylthiourea derivatives can be further cyclized. By reacting them with ethyl α-bromoacetate and anhydrous sodium acetate in dry ethanol, sulfonyliminothiazolidin-4-ones are produced.[5][7]

Figure 3: Post-formation modification strategy starting from Celecoxib.

Detailed Experimental Protocols

The following protocols are representative examples derived from published literature, providing a practical basis for synthesis.

Protocol 3.1: Synthesis of 4,4,4-Trifluoro-1-(4-methyl-phenyl)-butane-1,3-dione[9][10]

-

Reagents & Setup: To a solution of sodium (0.25 mol) in methanol (80 mL), add ethyl trifluoroacetate (0.16 mol). Prepare a separate solution of 4-methylacetophenone (0.15 mol) in methanol (40 mL).

-

Reaction: Add the 4-methylacetophenone solution dropwise to the sodium methoxide/ethyl trifluoroacetate mixture over 30 minutes.

-

Reflux: Stir the resulting solution at 80 °C for 10 hours.

-

Workup: Evaporate the solvent to dryness. Dissolve the resulting sodium salt in water (50 mL) and acidify with 1 N HCl (120 mL).

-

Extraction: Extract the aqueous layer three times with ethyl acetate (80 mL each). Combine the organic layers, dry over MgSO4, filter, and evaporate in vacuo to yield the product. A yield of 91% has been reported for a similar procedure using sodium hydride in toluene.[10]

Protocol 3.2: Synthesis of N-(substituted carbamothioyl) Celecoxib Derivatives (1a-e)[5]

-

Reagents & Setup: Dissolve Celecoxib (1 mmol) in dry acetone. Add anhydrous potassium carbonate (1.5 mmol).

-

Reaction: Add the desired substituted isothiocyanate (1.1 mmol) to the mixture.

-

Reflux: Reflux the reaction mixture for 8-10 hours, monitoring progress with TLC.

-

Workup: After completion, pour the mixture into ice-cold water.

-

Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure sulfonylthiourea derivative.

Protocol 3.3: Synthesis of N-(3-Substituted-4-oxo-1,3-thiazolidin-2-ylidene) Celecoxib Derivatives (2a-e)[5]

-

Reagents & Setup: Dissolve the appropriate sulfonylthiourea derivative (1 mmol, from Protocol 3.2) in dry ethanol. Add anhydrous sodium acetate (1.5 mmol).

-

Reaction: Add ethyl α-bromoacetate (1.2 mmol) to the mixture.

-

Reflux: Reflux the reaction mixture for 12-16 hours.

-

Workup: Cool the reaction mixture and pour it into ice-cold water.

-

Purification: Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from a suitable solvent to yield the final thiazolidinone derivative.

Characterization of Derivatives

Thorough characterization is critical to confirm the structure and purity of the synthesized derivatives. A combination of spectroscopic and analytical methods is employed.

-

Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are used to elucidate the detailed molecular structure. For example, in sulfonylthiourea derivatives, singlets corresponding to the -SO2NH proton are typically observed between δ 9.08–10.75 ppm.[5]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition.[9]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify key functional groups. For instance, the thiocarbonyl (C=S) group in sulfonylthioureas shows characteristic absorption bands at 1122–1134 cm−1.[5] The S=O stretch in the sulfonamide group is also a key diagnostic peak.[14]

-

Elemental Analysis & Melting Point: These methods are used to assess the purity of the synthesized compounds.[5]

Table 1: Physicochemical and Spectroscopic Data for Representative Celecoxib Derivatives

| Compound ID | R-Group | Synthesis Method | Yield (%) | M.P. (°C) | Key ¹H NMR Signal (δ, ppm) | Ref |

| 1a | -C₂H₅ | Post-Modification | N/A | N/A | 9.08-10.75 (-SO₂NH) | [5] |

| 1c | -CH₂C₆H₅ | Post-Modification | N/A | N/A | 9.08-10.75 (-SO₂NH) | [5] |

| 10 | (Sulfonic Acid) | Pre-Modification | >80 | N/A | N/A | [9] |

| 17 | -O-CH(CH₃)COOEt | Post-Modification | 82 | 137-138 | 6.74 (s, 1H, pyrazole-H) | [9] |

Table 2: Biological Activity Data for Representative Celecoxib Derivatives

| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Anti-Inflammatory Activity | Anticancer Activity | Ref |

| Celecoxib | ~15 | ~0.04 | ~375 | ED₃₀ = 23 mg/kg | IC₅₀ > 100 µM (MCF-7) | [6][9] |

| 1a | N/A | N/A | N/A | Significant prostaglandin inhibition | Active vs. 60 human tumor cell lines | [5] |

| 1c | N/A | N/A | N/A | N/A | Modest HCV NS5B inhibition (IC₅₀ ~36 µM) | [5][13] |

| 7f | 0.0057 | 4.38 | 0.0013 (COX-2/COX-1 = 768) | N/A | N/A | [3] |

| 16 | N/A | N/A | N/A | Higher efficacy than Celecoxib | N/A | [9] |

| 3c, 5c | N/A | Significant COX-2 Inhibition | N/A | N/A | 9.2-fold more potent than Celecoxib (MCF-7) | [6] |

Key Signaling Pathways in Derivative Action

While the primary target for Celecoxib derivatives remains the COX-2 enzyme, many novel analogs are designed to modulate other cellular pathways, particularly in the context of cancer therapy.

Many potent Celecoxib analogs induce apoptosis in cancer cells.[6][15] This process is often initiated independently of COX-2 inhibition and can involve the upregulation of tumor suppressor genes like p53. Increased p53 expression can alter the ratio of pro-apoptotic (Bax) to anti-apoptotic (Bcl-2) proteins, leading to the activation of executioner caspases, such as caspase-7, which ultimately results in programmed cell death.[6]

Figure 4: Apoptosis induction pathway for anticancer Celecoxib analogs.[6]

Conclusion

The Celecoxib scaffold is a remarkably versatile platform for medicinal chemistry. The synthetic routes outlined in this guide demonstrate that both pre- and post-formation modification strategies provide robust access to a vast chemical space of novel derivatives. Systematic characterization using a suite of modern analytical techniques is essential for confirming the identity and purity of these new chemical entities. The resulting derivatives have shown significant promise not only as more potent and safer anti-inflammatory agents but also as potential therapeutics in oncology and virology. The continued exploration of Celecoxib derivatives, guided by detailed synthesis and characterization, will undoubtedly lead to the discovery of next-generation targeted therapies.

References

- 1. zenodo.org [zenodo.org]

- 2. hilarispublisher.com [hilarispublisher.com]

- 3. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of new celecoxib analogs as apoptosis inducers and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and characterization of celecoxib derivatives as possible anti-inflammatory, analgesic, antioxidant, anticancer and anti-HCV agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]

- 11. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 12. tandfonline.com [tandfonline.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

In Vitro Evaluation of Novel Celecoxib Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro methodologies employed in the evaluation of novel analogs of Celecoxib. It is designed to serve as a detailed resource for professionals engaged in the discovery and development of next-generation anti-inflammatory and anticancer agents. This document outlines core experimental protocols, presents key quantitative data from recent studies, and illustrates critical pathways and workflows.

Introduction

Celecoxib is a non-steroidal anti-inflammatory drug (NSAID) that functions as a selective cyclooxygenase-2 (COX-2) inhibitor, a mechanism that provides potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.[1][2] The enzyme COX-2 is overexpressed in various malignant tumors, making it a key target for cancer therapy and chemoprevention.[1][3] Consequently, there is significant research interest in developing novel Celecoxib analogs with enhanced COX-2 selectivity, improved anti-inflammatory or analgesic activity, and potent anticancer properties through mechanisms that may include the induction of apoptosis and inhibition of tumor vascularization.[1][4] This guide details the essential in vitro assays required to characterize these novel compounds.

Cyclooxygenase (COX) Inhibition Assays

The primary evaluation of any new Celecoxib analog is the determination of its inhibitory activity and selectivity towards the COX-1 and COX-2 isoenzymes. This is crucial for identifying compounds that retain the desired COX-2 selectivity while potentially offering improved potency.

Data Presentation: COX-1 and COX-2 Inhibition

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of several recently developed Celecoxib analogs. The data is presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) and the Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Table 1: In Vitro COX-1/COX-2 Inhibition Data for Novel Celecoxib Analogs

| Compound/Analog | Modification | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| Celecoxib | Reference Drug | 30 | 0.05 | 600 | [5] |

| Celecoxib | Reference Drug | - | 1.54 | 4.93 | [6] |

| Compound 7f | Salicylic acid analog | 0.0057 | 4.38 | 768 (COX-1 Selective) | [7] |

| Compound 8a | meta-SO2N3 substituent | >100 | 5.16 | >19.3 | [8] |

| Compound 4 | para-SO2N3 substituent | Selective COX-1 Inhibitor | - | - | [8] |

| Compound 1h | Derivative | - | 0.049 | >1000 | [9] |

| Selenocoxib-2 | Selenium derivative | - | Kᵢ = 0.72 µM | - | [10][11] |

| Selenocoxib-3 | Selenium derivative | - | Kᵢ = 2.4 µM | - | [10][11] |

| Compound 4a | 1,2,4-Triazole derivative | - | - | 8.64 - 14.58 | [12] |

| Compound 6a | 1,2,4-Triazole derivative | - | - | 8.64 - 14.58 | [12] |

| Compound 7a | 1,2,4-Triazole derivative | - | - | 8.64 - 14.58 | [12] |

| Kuwanon A | Kuwanon derivative | >100 | 14 | >7.1 | [13] |

Note: Direct comparison between studies may be limited due to variations in assay conditions. Kᵢ represents the inhibition constant.

Experimental Protocol: Fluorometric COX Inhibitor Screening Assay

This protocol is a synthesized methodology based on commercially available kits and published research.[13][14] It measures the peroxidase activity of COX, which is coupled to a fluorescent probe.

-

Reagent Preparation :

-

Prepare a COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute human recombinant COX-1 and COX-2 enzymes in the assay buffer on ice.

-

Prepare a working solution of a fluorometric probe (e.g., Amplex™ Red) and a cofactor (e.g., hematin).

-

Prepare the substrate solution (Arachidonic Acid) in ethanol and dilute with NaOH.

-

Dissolve test analogs and reference inhibitor (Celecoxib) in a suitable solvent like DMSO. Prepare serial dilutions to create a range of test concentrations.

-

-

Assay Procedure (96-well plate format) :

-

Set up wells for "Negative Control" (no enzyme), "Enzyme Control" (enzyme, no inhibitor), "Inhibitor Control" (enzyme with reference inhibitor), and "Test Samples" (enzyme with test analogs).

-

To each well, add 80 µL of a Reaction Mix containing Assay Buffer, COX Probe, and Cofactor.

-

Add 1 µL of either COX-1 or COX-2 enzyme to the appropriate wells.

-

Add 10 µL of the diluted test analog or control solution to the designated wells.

-

Pre-incubate the plate at 25°C or 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[5]

-

Initiate the reaction by adding 10 µL of the Arachidonic Acid substrate solution to all wells simultaneously using a multichannel pipette.

-

-

Data Acquisition and Analysis :

-

Immediately begin kinetic measurement of fluorescence in a microplate reader (e.g., λEx = 535 nm / λEm = 587 nm) at 25°C for 5-10 minutes.[14]

-

Calculate the rate of reaction (slope) from the linear portion of the kinetic curve.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate_EC - Rate_Sample) / Rate_EC] * 100.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.

-

Visualization: Cyclooxygenase (COX) Signaling Pathway

The following diagram illustrates the enzymatic action of COX-1 and COX-2 and the inhibitory role of novel Celecoxib analogs.

Caption: COX enzymes convert arachidonic acid to prostaglandins, mediating physiological and inflammatory responses.

Cytotoxicity and Antiproliferative Assays

Many novel Celecoxib analogs are evaluated for their potential as anticancer agents.[1] Cytotoxicity assays are fundamental for determining the concentration at which these compounds are effective against various cancer cell lines and for assessing their selectivity for cancer cells over normal cells.

Data Presentation: In Vitro Cytotoxicity

The table below presents the cytotoxic effects of synthesized Celecoxib analogs against a panel of human cancer cell lines.

Table 2: Cytotoxic Activity (IC50, µM) of Celecoxib Analogs in Human Cancer Cell Lines

| Compound | Hela (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | HT-29 (Colon Cancer) | A-2780-s (Ovarian Cancer, COX-2 Negative) | Reference |

| Analog D | >100 | >100 | >100 | >100 | [1][15] |

| Analog E | 50 | 75 | 100 | >100 | [1][15] |

| Analog F | 100 | 100 | >100 | >100 | [1][15] |

| Analog G | 25 | 50 | 75 | >100 | [1][15] |

Note: The study noted that Hela, MDA-MB-231, and HT-29 are COX-2 positive cell lines, while A-2780-s is a COX-2 negative cell line. The greater effect on COX-2 positive lines suggests a potential link between COX-2 expression and sensitivity to these compounds.[1][15]

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[1][16]

-

Cell Culture and Seeding :

-

Culture the desired human cancer cell lines (e.g., Hela, HT-29) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.

-

Harvest cells using trypsin and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

-

-

Compound Treatment :

-

Prepare a stock solution of the test analogs in DMSO. Make serial dilutions in culture medium to achieve the final desired concentrations. The final DMSO concentration should not exceed 1%.[1]

-

Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include wells for "untreated control" and "vehicle control" (medium with DMSO).

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation and Measurement :

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

-

Data Analysis :

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot cell viability against the log of the compound concentration to determine the IC50 value.

-

Apoptosis Induction Assays

A key mechanism for the anticancer activity of Celecoxib and its analogs is the induction of apoptosis (programmed cell death).[1][17] Various assays can confirm and quantify this process.

Experimental Protocol: DNA Fragmentation Analysis

One of the hallmarks of apoptosis is the cleavage of chromosomal DNA into internucleosomal fragments. This can be visualized using gel electrophoresis.[1]

-

Cell Treatment :

-

Seed cells (e.g., 2 x 10^6 Hela cells) in 6-well plates and allow them to adhere for 24 hours.

-

Treat the cells with the test compounds at a concentration known to be cytotoxic (e.g., from the MTT assay) for 24-48 hours. Include an untreated control.

-

-

DNA Extraction :

-

Harvest the cells (including floating cells in the medium) and wash with PBS.

-

Isolate the DNA using a commercial apoptotic DNA ladder kit or a standard protocol involving cell lysis, proteinase K digestion, and phenol-chloroform extraction followed by ethanol precipitation.

-

-

Gel Electrophoresis :

-

Quantify the extracted DNA and load equal amounts (e.g., 5-10 µg) into the wells of a 1.5-2.0% agarose gel containing an intercalating dye (e.g., ethidium bromide or SYBR Safe).

-

Include a DNA ladder marker in one lane.

-

Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

-

Visualization :

-

Visualize the DNA under UV light.

-

Apoptotic cells will show a characteristic "ladder" pattern of DNA fragments in multiples of 180-200 base pairs. DNA from non-apoptotic (control) cells will appear as a single high-molecular-weight band at the top of the gel.

-

Visualization: In Vitro Evaluation Workflow

This diagram outlines the logical progression for screening and characterizing novel Celecoxib analogs.

Caption: A stepwise screening process from initial COX inhibition to mechanistic apoptosis assays identifies lead candidates.

Conclusion

The in vitro evaluation of novel Celecoxib analogs is a multi-step process that relies on a core set of well-established assays. By systematically quantifying COX-2 selectivity, assessing cytotoxicity against relevant cancer cell lines, and elucidating the mechanism of cell death, researchers can effectively identify promising lead compounds. The detailed protocols and structured data presented in this guide serve as a foundational resource for drug development professionals aiming to innovate in the fields of anti-inflammatory and anticancer therapies. The continued synthesis and rigorous evaluation of new analogs hold significant promise for developing safer and more effective treatments.

References

- 1. In vitro cytotoxic evaluation of some synthesized COX-2 inhibitor derivatives against a panel of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and preliminary in vitro biological evaluation of new carbon-11-labeled celecoxib derivatives as candidate PET tracers for imaging of COX-2 expression in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of Salicylic Acid Analogues of Celecoxib as a New Class of Selective Cyclooxygenase-1 Inhibitor [jstage.jst.go.jp]

- 8. Design and synthesis of novel celecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of the sulfonamide pharmacophore by a sulfonylazide bioisostere - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and bioactivities of Celecoxib analogues or derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Research Portal [rex.libraries.wsu.edu]

- 12. Design, synthesis, and pharmacological evaluation of novel and selective COX-2 inhibitors based on celecoxib scaffold supported with in vivo anti-inflammatory activity, ulcerogenic liability, ADME profiling and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. researchgate.net [researchgate.net]

- 16. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 2024.sci-hub.box [2024.sci-hub.box]

structure-activity relationship of 4-Desmethyl-2-methyl Celecoxib

An In-depth Technical Guide on the Structure-Activity Relationship of 4-Desmethyl-2-methyl Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Introduction

Celecoxib is a well-established nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1][2] Its selectivity for COX-2 over COX-1 is a key design feature intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[2][3] The exploration of structure-activity relationships (SAR) is fundamental in medicinal chemistry for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed technical analysis of a specific analog, 4-Desmethyl-2-methyl Celecoxib, to elucidate the structural nuances that govern its biological activity. We will delve into its comparative potency, the signaling pathways it modulates, and the experimental protocols used for its evaluation.

Chemical Structures and Core Modifications

The parent compound, Celecoxib, is a diaryl-substituted pyrazole.[1] Its chemical structure features a central pyrazole ring, a trifluoromethyl (-CF3) group, a sulfonamide (-SO2NH2) moiety, and a p-tolyl group (4-methylphenyl).[4] The sulfonamide group is a critical pharmacophore that interacts with a secondary pocket unique to the COX-2 enzyme, which is a key factor in its selectivity.[3][5]

The analog, 4-Desmethyl-2-methyl Celecoxib, modifies the substitution pattern on one of the aryl rings. Specifically, the methyl group is moved from the para (4) position to the ortho (2) position of the phenyl ring attached to the pyrazole core.

IUPAC Name: 4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide[6] Molecular Formula: C17H14F3N3O2S[6]

Quantitative Biological Activity

The primary measure of a COX inhibitor's efficacy is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The data for 4-Desmethyl-2-methyl Celecoxib is presented below in comparison to its parent compound, Celecoxib.

| Compound | Target | IC50 Value | Reference(s) |

| Celecoxib | COX-2 | 0.06 µM | [2][7] |

| 4-Desmethyl-2-methyl Celecoxib | COX-2 | 0.069 µM | [8][9] |

| Desmethyl Celecoxib | COX-2 | 0.032 µM | [10] |

Structure-Activity Relationship (SAR) Analysis

The SAR for diarylheterocyclic COX-2 inhibitors like Celecoxib is well-defined. Key structural features for potent and selective inhibition include:

-

Vicinal Aryl Rings: Two aromatic rings attached to a central heterocyclic core are essential for activity.[5]

-

Sulfonamide/Methylsulfonyl Pharmacophore: The benzenesulfonamide moiety on the N1-phenyl ring is crucial for selectivity. It fits into a hydrophilic side pocket present in the COX-2 active site but not in COX-1.[3]

-

Trifluoromethyl Group: The CF3 group on the pyrazole ring contributes to the overall binding affinity.

The modification in 4-Desmethyl-2-methyl Celecoxib involves the repositioning of the methyl group on the C5-phenyl ring from the para- to the ortho-position. A comparison of the IC50 values reveals that 4-Desmethyl-2-methyl Celecoxib (IC50 = 0.069 µM) exhibits nearly identical potency to Celecoxib (IC50 = 0.06 µM).[2][7][8][9]

This observation suggests that the specific location of this methyl group on the C5-phenyl ring is not a critical determinant for inhibitory activity against COX-2. The hydrophobic pocket of the enzyme can likely accommodate the methyl substituent at either the ortho- or para-position without a significant loss of binding affinity. The primary interactions driving potency and selectivity are maintained, namely the binding of the sulfonamide group into the secondary pocket of the COX-2 enzyme. This analog demonstrates anti-inflammatory, analgesic, and antipyretic properties by reducing the synthesis of prostaglandins.[8][9]

Signaling and Metabolic Pathways

COX-2 Prostaglandin Synthesis Pathway

Celecoxib and its analogs exert their anti-inflammatory effects by inhibiting the synthesis of prostaglandins.[11] The COX-2 enzyme catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), a crucial intermediate that is subsequently converted into various prostanoids that mediate pain and inflammation.[12]

References

- 1. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. brieflands.com [brieflands.com]

- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Celecoxib: A Detailed Exploration of Its Chemistry, Applications, and Storage_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]

- 7. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Desmethyl-2-methyl celecoxib|CAS 170569-99-0|DC Chemicals [dcchemicals.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ClinPGx [clinpgx.org]

The Pharmacokinetic Profile of Celecoxib Metabolites in Preclinical Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics of celecoxib's primary metabolites, celecoxib carboxylic acid (CC) and hydroxymethyl celecoxib (HMC), in key preclinical models. Understanding the metabolic fate of celecoxib is crucial for the interpretation of toxicology studies, elucidation of drug-drug interactions, and extrapolation of preclinical data to human clinical trials. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes the metabolic pathway to serve as a vital resource for professionals in drug development.

Introduction to Celecoxib Metabolism

Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, undergoes extensive metabolism in preclinical species and humans. The primary metabolic pathway involves the oxidation of the tolyl methyl group, leading to the formation of two major metabolites: hydroxymethyl celecoxib (HMC) and its subsequent oxidation product, celecoxib carboxylic acid (CC).[1][2] These biotransformation reactions are primarily catalyzed by cytochrome P450 enzymes, with CYP2C9 playing a significant role.[3][4] It is generally understood that these metabolites are pharmacologically inactive as COX inhibitors.[3] Feces and urine are the main routes of excretion for these metabolites.[3]

Metabolic Pathway of Celecoxib

The metabolic cascade of celecoxib to its primary and secondary metabolites is a critical aspect of its disposition. This process, primarily occurring in the liver, dictates the clearance rate and potential for drug accumulation.

Quantitative Pharmacokinetics of Celecoxib Metabolites

The following tables summarize the available pharmacokinetic parameters for celecoxib and its principal metabolites in various preclinical models. A notable data gap exists for the quantitative plasma pharmacokinetics of hydroxymethyl celecoxib (HMC) and celecoxib carboxylic acid (CC) in mice and dogs, as this information is not extensively reported in publicly available literature.

Table 1: Pharmacokinetic Parameters in Rats (Oral Administration, 20 mg/kg) [1]

| Compound | Cmax (nM) | Tmax (hr) | AUC (0-t) (nM*hr) | t1/2 (hr) |

| Celecoxib | 10800 ± 1800 | 3.7 ± 1.5 | 92000 ± 12000 | 7.1 ± 1.1 |

| Hydroxymethyl Celecoxib (HMC) | 40.7 ± 10.2 | 5.0 ± 1.4 | 403 ± 103 | 6.9 ± 1.2 |

| Celecoxib Carboxylic Acid (CC) | 7300 ± 1100 | 9.3 ± 1.0 | 118000 ± 16000 | 8.9 ± 1.0 |

Data presented as mean ± SD. Data sourced from Zhang et al., 2015.[1]

Table 2: Pharmacokinetic Parameters in Mice

| Compound | Cmax | Tmax | AUC | t1/2 |

| Celecoxib | Not Reported | Not Reported | Not Reported | Not Reported |

| Hydroxymethyl Celecoxib (HMC) | Not Reported | Not Reported | Not Reported | Not Reported |

| Celecoxib Carboxylic Acid (CC) | Not Reported | Not Reported | Not Reported | Not Reported |

Table 3: Pharmacokinetic Parameters in Dogs

| Compound | Cmax | Tmax | AUC | t1/2 |

| Celecoxib | Not Reported | Not Reported | Not Reported | Not Reported |

| Hydroxymethyl Celecoxib (HMC) | Not Reported | Not Reported | Not Reported | Not Reported |

| Celecoxib Carboxylic Acid (CC) | Not Reported | Not Reported | Not Reported | Not Reported |

Note: Studies in Beagle and Greyhound dogs have identified the presence of HMC and CC in plasma and synovial fluid; however, quantitative pharmacokinetic parameters for these metabolites have not been reported due to the lack of analytical standards in the cited studies.[2][5]

Experimental Protocols

The following is a detailed methodology for the quantification of celecoxib and its metabolites in rat blood, adapted from Zhang et al., 2015.[1] This protocol provides a robust framework for preclinical pharmacokinetic studies.

Animal Dosing and Sample Collection

-

Animal Model: Male Sprague-Dawley rats.

-

Dosing: Oral gavage of celecoxib at a dose of 20 mg/kg.

-

Blood Collection: Serial blood samples (approximately 200 µL) are collected from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours) into heparinized tubes.

-

Sample Processing: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.

Sample Preparation for UPLC-MS/MS Analysis

-

Aliquoting: Thaw frozen plasma samples on ice. Aliquot 50 µL of plasma into a clean microcentrifuge tube.

-

Protein Precipitation: Add 150 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structural analog of celecoxib) to precipitate plasma proteins.

-

Vortexing and Centrifugation: Vortex the mixture for 5 minutes, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for injection.

UPLC-MS/MS Analytical Method

-

Instrumentation: A UPLC system coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

-

Flow Rate: A typical flow rate of 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

Mass Spectrometry: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analytes.

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for celecoxib, HMC, CC, and the internal standard.

Table 4: Example MRM Transitions (illustrative)

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Celecoxib | 382.1 | 316.1 |

| Hydroxymethyl Celecoxib (HMC) | 398.1 | 316.1 |

| Celecoxib Carboxylic Acid (CC) | 412.1 | 368.1 |

Note: Specific MRM transitions should be optimized for the instrument used.

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical pharmacokinetic study of celecoxib metabolites.

Conclusion and Future Directions

The pharmacokinetic profile of celecoxib's primary metabolites, HMC and CC, has been well-characterized in rats, with detailed quantitative data and analytical methodologies readily available. However, a significant knowledge gap persists regarding the quantitative disposition of these metabolites in other common preclinical species such as mice and dogs. While the metabolic pathways are conserved, the absence of Cmax, Tmax, and AUC data for HMC and CC in these models limits a comprehensive comparative analysis. Future research should focus on conducting definitive pharmacokinetic studies in mice and dogs to generate these crucial data. Such studies would enhance the utility of these models in predicting human pharmacokinetics and safety profiles of celecoxib and other related COX-2 inhibitors. The experimental protocols outlined in this guide provide a validated starting point for these much-needed investigations.

References

- 1. Managing Chronic Pain: The NSAIDs - WSAVA 2001 - VIN [vin.com]

- 2. Plasma pharmacokinetics and synovial fluid concentrations after oral administration of single and multiple doses of celecoxib in greyhounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitation of celecoxib and four of its metabolites in rat blood by UPLC-MS/MS clarifies their blood distribution patterns and provides more accurate pharmacokinetics profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avmajournals.avma.org [avmajournals.avma.org]

The Cutting Edge of Inflammation Control: A Technical Guide to Newly Discovered Selective COX-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent and safe anti-inflammatory agents continues to be a paramount challenge in medicinal chemistry. The discovery of cyclooxygenase-2 (COX-2), an inducible isoform of the cyclooxygenase enzyme that is upregulated during inflammation, revolutionized the field, leading to the development of selective inhibitors with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). However, cardiovascular concerns associated with some first-generation COX-2 inhibitors have spurred the search for novel chemical entities with improved safety profiles and enhanced efficacy. This technical guide delves into the core of recent discoveries in the field of selective COX-2 inhibitors, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways to aid researchers in the ongoing development of next-generation anti-inflammatory therapeutics.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of recently discovered selective COX-2 inhibitors from various chemical classes. The data is presented to facilitate a comparative analysis of these novel compounds against the benchmark drug, Celecoxib.

Table 1: Pyrazole and Pyridazine Derivatives as Selective COX-2 Inhibitors

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

| Pyrazole Hybrid 5f | >100 | 1.50 | >66.7 | [1] |

| Pyrazole Hybrid 6f | >100 | 1.15 | >86.9 | [1] |

| Pyrazole Derivative 11 | - | 0.043 | - | [2] |

| Pyrazole Derivative 12 | - | 0.049 | - | [2] |

| Pyrazole Derivative 15 | - | 0.045 | - | [2] |

| Pyridazinone 26b | - | 0.0438 | 11 | [3] |

| Celecoxib | 14.7 | 0.045 | 327 | [4] |

Table 2: Triazole and Oxadiazole Derivatives as Selective COX-2 Inhibitors

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

| Triazole 11c | 13.5 | 0.04 | 337.5 | [5] |

| Triazole 6b | 13.14 | 0.04 | 329 | [6] |

| Triazole 6j | 12.48 | 0.04 | 312 | [6] |

| Oxadiazole 6e | - | 0.48 | >100 | [7] |

| Celecoxib | 14.7 | 0.045 | 327 | [4] |

Table 3: Dual COX-2/5-LOX Inhibitors

| Compound ID | COX-2 IC50 (µM) | 5-LOX IC50 (µM) | Reference |

| Thymol-Pyrazole Hybrid 8b | 0.043 | - | [4] |

| Thymol-Pyrazole Hybrid 8g | 0.045 | - | [4] |

| Chalcone Derivative C64 | 0.092 | 0.136 | [8] |

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Enzyme Immunoassay)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2 enzymes.[9]

1. Materials and Reagents:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Prostaglandin E2 (PGE2) standard

-

PGE2-specific antibody

-

Enzyme-linked immunosorbent assay (ELISA) plate

-

Wash buffer

-

Substrate and stop solution for ELISA

2. Procedure:

-

Prepare a reaction mixture containing the assay buffer, heme, and either COX-1 or COX-2 enzyme in an ELISA plate.

-

Add various concentrations of the test compounds to the wells. A vehicle control (e.g., DMSO) is also included.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 10-20 minutes).

-

Stop the reaction by adding a suitable stop solution.

-

Quantify the amount of PGE2 produced in each well using a competitive ELISA. This involves adding a PGE2 conjugate and a specific primary antibody.

-

After incubation and washing steps, add a secondary antibody conjugated to a reporter enzyme and its substrate.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The concentration of PGE2 in the samples is determined by comparing the absorbance with a standard curve generated using known concentrations of PGE2.

3. Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of enzyme activity, by non-linear regression analysis.

-

The Selectivity Index (SI) is calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2 (SI = IC50 COX-1 / IC50 COX-2).

Human Whole Blood Assay for COX-2 Selectivity

This ex vivo assay provides a more physiologically relevant assessment of COX-1 and COX-2 inhibition by accounting for factors such as plasma protein binding and cell membrane permeability.[10][11]

1. Materials and Reagents:

-

Freshly drawn human venous blood from healthy, drug-free volunteers.

-

Heparin (for COX-2 assay) or no anticoagulant (for COX-1 assay).

-

Lipopolysaccharide (LPS) from E. coli (to induce COX-2 expression).

-

Test compounds dissolved in a suitable solvent (e.g., DMSO).

-

Enzyme immunoassay (EIA) kits for Thromboxane B2 (TXB2) and Prostaglandin E2 (PGE2).

2. Procedure for COX-1 Activity (TXB2 production):

-

Aliquot whole blood into tubes.

-

Add various concentrations of the test compounds or vehicle control.

-

Allow the blood to clot by incubating at 37°C for 1 hour.

-

Centrifuge the tubes to separate the serum.

-

Measure the concentration of TXB2 in the serum using an EIA kit as an index of platelet COX-1 activity.

3. Procedure for COX-2 Activity (PGE2 production):

-

Aliquot heparinized whole blood into tubes.

-

Add various concentrations of the test compounds or vehicle control.

-

Add LPS (e.g., 10 µg/mL) to induce COX-2 expression in monocytes.

-

Incubate the blood at 37°C for 24 hours.

-

Centrifuge the tubes to separate the plasma.

-

Measure the concentration of PGE2 in the plasma using an EIA kit as an index of monocyte COX-2 activity.[11]

4. Data Analysis:

-

Calculate the percentage of inhibition of TXB2 and PGE2 production for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 values for COX-1 and COX-2 inhibition as described for the in vitro enzyme assay.

-

Calculate the COX-2 selectivity index.

Carrageenan-Induced Rat Paw Edema Assay

This in vivo model is a widely used and reproducible method to assess the acute anti-inflammatory activity of new compounds.[12][13]

1. Animals:

-

Male Wistar rats or Swiss albino mice of a specific weight range.

-

Animals are housed under standard laboratory conditions with free access to food and water.

-

Animals are fasted for a specified period before the experiment.

2. Materials and Reagents:

-

Carrageenan (1% w/v suspension in sterile saline).

-

Test compounds suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

-

Reference drug (e.g., Indomethacin or Celecoxib).

-

Plethysmometer for measuring paw volume.

3. Procedure:

-

Administer the test compounds, reference drug, or vehicle to different groups of animals via oral or intraperitoneal route.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, induce inflammation by injecting a small volume (e.g., 0.1 mL) of the carrageenan suspension into the sub-plantar region of the right hind paw of each animal.[12]

-

Measure the paw volume of each animal using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[12]

4. Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point by subtracting the initial paw volume from the paw volume at that time point.

-

Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle control group using the following formula:

-

% Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100

-

-

The results are typically expressed as the mean ± standard error of the mean (SEM).

-

Statistical significance between the treated and control groups is determined using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Visualizing the Molecular Landscape

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key biological pathways and experimental workflows relevant to the discovery and evaluation of selective COX-2 inhibitors.

References

- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors | Springer Nature Experiments [experiments.springernature.com]

- 11. The biochemical selectivity of novel COX-2 inhibitors in whole blood assays of COX-isozyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

An In-depth Technical Guide to the Anti-inflammatory Properties of 4-Desmethyl-2-methyl Celecoxib

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of 4-Desmethyl-2-methyl Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. This document details its mechanism of action, quantitative inhibitory data, and relevant experimental protocols for its synthesis and biological evaluation. Visualizations of key signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Introduction